Tert-butyl (1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl)carbamate
Overview
Description
Tert-butyl (1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl)carbamate is a compound with the molecular formula C11H17N3O3 . It has a molecular weight of 239.27 g/mol . The IUPAC name for this compound is tert-butyl N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl]carbamate .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropyl group attached to a 1,2,4-oxadiazole ring, which is further connected to a carbamate group . The InChI string for this compound isInChI=1S/C11H17N3O3/c1-7-12-8(17-14-7)11(5-6-11)13-9(15)16-10(2,3)4/h5-6H2,1-4H3,(H,13,15)
. Physical and Chemical Properties Analysis
This compound has a molecular weight of 239.27 g/mol and a topological polar surface area of 77.2 Ų . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a complexity of 310 and a rotatable bond count of 4 .Scientific Research Applications
GABAA/Benzodiazepine Receptor Binding Compounds
Tert-butyl (1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl)carbamate is part of a series of compounds exhibiting high affinity for the GABAA/benzodiazepine receptor. Compounds in this category demonstrate various intrinsic efficacies as determined by [35S]TBPS binding ratios. The synthesis and structural characterization of these compounds have contributed significantly to the understanding of receptor-ligand interactions and the development of potential therapeutic agents (Tenbrink et al., 1994).
Hydrogen Bond Interplay in Carbamate Derivatives
The compound is also related to carbamate derivatives which have been structurally characterized to exhibit intriguing molecular packing due to hydrogen bonds. This molecular arrangement is crucial for understanding the solid-state chemistry of these compounds and their potential applications in material science (Das et al., 2016).
Antimicrobial and Anthelmintic Screening
Further applications of related compounds have been explored in terms of their biological activities. For instance, this compound analogs have been synthesized and screened for their in vitro antibacterial and anthelmintic activities, providing a basis for potential therapeutic applications (Sanjeevarayappa et al., 2015).
Antitumor Activity and Synthesis of Natural Product Analogs
The compound is structurally related to 1,2,4-oxadiazole derivatives which have been synthesized as analogs of natural products. These compounds have shown promising antitumor activities in vitro, indicating their potential in cancer therapy (Maftei et al., 2013).
Synthesis of Spirocyclopropanated Analogues
In the realm of agricultural chemistry, this compound is structurally similar to compounds used in the synthesis of spirocyclopropanated analogues of insecticides. Understanding the synthesis and characterization of these compounds provides insights into the development of novel insecticides (Brackmann et al., 2005).
Mechanism of Action
Target of Action
This process can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG), which facilitate the transfer of the carboxylate group to various substrates.
Biochemical Pathways
. More research is needed to fully understand the biochemical pathways this compound affects.
Result of Action
Properties
IUPAC Name |
tert-butyl N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-7-12-8(17-14-7)11(5-6-11)13-9(15)16-10(2,3)4/h5-6H2,1-4H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSXKDTZTGUVFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CC2)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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